molecular formula C11H15BrN2O2S B7096537 N-(5-bromo-1-methyl-2-oxopyridin-4-yl)-2-methyl-3-methylsulfanylpropanamide

N-(5-bromo-1-methyl-2-oxopyridin-4-yl)-2-methyl-3-methylsulfanylpropanamide

Cat. No.: B7096537
M. Wt: 319.22 g/mol
InChI Key: HUZIHXZEOUVVGQ-UHFFFAOYSA-N
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Description

N-(5-bromo-1-methyl-2-oxopyridin-4-yl)-2-methyl-3-methylsulfanylpropanamide is a synthetic organic compound that features a brominated pyridine ring and a methylsulfanyl group

Properties

IUPAC Name

N-(5-bromo-1-methyl-2-oxopyridin-4-yl)-2-methyl-3-methylsulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2S/c1-7(6-17-3)11(16)13-9-4-10(15)14(2)5-8(9)12/h4-5,7H,6H2,1-3H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZIHXZEOUVVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC)C(=O)NC1=CC(=O)N(C=C1Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-1-methyl-2-oxopyridin-4-yl)-2-methyl-3-methylsulfanylpropanamide typically involves multi-step organic reactions. One possible route could start with the bromination of a pyridine derivative, followed by the introduction of the oxo and methyl groups. The final step might involve the formation of the amide bond through a condensation reaction with 2-methyl-3-methylsulfanylpropanoic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalytic processes, continuous flow reactors, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-1-methyl-2-oxopyridin-4-yl)-2-methyl-3-methylsulfanylpropanamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-bromo-1-methyl-2-oxopyridin-4-yl)-2-methyl-3-methylsulfanylpropanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The brominated pyridine ring and the methylsulfanyl group could play crucial roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-1-methyl-2-oxopyridin-4-yl)-2-methyl-3-methylsulfanylpropanamide
  • N-(5-fluoro-1-methyl-2-oxopyridin-4-yl)-2-methyl-3-methylsulfanylpropanamide
  • N-(5-iodo-1-methyl-2-oxopyridin-4-yl)-2-methyl-3-methylsulfanylpropanamide

Uniqueness

N-(5-bromo-1-methyl-2-oxopyridin-4-yl)-2-methyl-3-methylsulfanylpropanamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The specific combination of functional groups also imparts distinct chemical and physical properties.

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